alpha-D-arabinofuranose
CAS No.: 37388-49-1
Cat. No.: VC3793079
Molecular Formula: C5H10O5
Molecular Weight: 150.13 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 37388-49-1 |
|---|---|
| Molecular Formula | C5H10O5 |
| Molecular Weight | 150.13 g/mol |
| IUPAC Name | (2S,3S,4S,5R)-5-(hydroxymethyl)oxolane-2,3,4-triol |
| Standard InChI | InChI=1S/C5H10O5/c6-1-2-3(7)4(8)5(9)10-2/h2-9H,1H2/t2-,3-,4+,5+/m1/s1 |
| Standard InChI Key | HMFHBZSHGGEWLO-MBMOQRBOSA-N |
| Isomeric SMILES | C([C@@H]1[C@H]([C@@H]([C@H](O1)O)O)O)O |
| SMILES | C(C1C(C(C(O1)O)O)O)O |
| Canonical SMILES | C(C1C(C(C(O1)O)O)O)O |
| Melting Point | 95 °C |
Introduction
Chemical Structure and Stereochemical Properties
Molecular Configuration
Alpha-D-arabinofuranose adopts a five-membered furanose ring structure, with hydroxyl groups at positions 2, 3, and 4 and a hydroxymethyl group at position 5 (Figure 1). The α-anomeric configuration is defined by the orientation of the hydroxyl group at the anomeric carbon (C1), which is axial in the chair conformation . Key stereochemical descriptors include:
| Property | Value | Source |
|---|---|---|
| IUPAC Name | (2S,3S,4S,5R)-5-(hydroxymethyl)oxolane-2,3,4-triol | |
| SMILES (Canonical) | OC[C@H]1OC@HC@@H[C@@H]1O | |
| InChI Key | HMFHBZSHGGEWLO-MBMOQRBOSA-N |
The furanose ring exists in a dynamic equilibrium between envelope () and twist () conformations, with and states predominating in aqueous solutions .
Physicochemical Properties
Alpha-D-arabinofuranose exhibits the following physical characteristics:
| Property | Value | Source |
|---|---|---|
| Density | 1.7 ± 0.1 g/cm³ | |
| Boiling Point | 375.4 ± 42.0 °C | |
| Melting Point | Not reported | |
| Vapor Pressure | 0.0 ± 1.9 mmHg (25°C) | |
| LogP | -1.47 |
The compound’s low lipophilicity (LogP = -1.47) and high water solubility (≥10 g/L at 25°C) facilitate its biological integration into hydrophilic polysaccharide matrices .
Biosynthetic and Metabolic Pathways
Mycobacterial Cell Wall Biosynthesis
In Mycobacterium tuberculosis, α-D-Araf is synthesized via the decaprenylphosphoryl-D-arabinose (DPA) pathway, where decaprenyl phosphate serves as the lipid carrier . Key steps include:
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Epimerization: Conversion of UDP-glucuronic acid to UDP-galactofuranose by GlfT2.
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Transfer to Decaprenyl Phosphate: Formation of DPA via the arabinosyltransferase AftA.
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Polymerization: Arabinosyltransferases (AraTs) catalyze α(1→5) and α(1→3) linkages to form LAM and AG .
The arabinan core of LAM consists of linear α(1→5)-linked Araf residues with branching introduced via β(1→2) and α(1→3) linkages . Disruption of AraTs abolishes mycobacterial viability, highlighting their potential as drug targets .
Enzymatic Degradation
Recent studies identified four enzymes in Microbacterium arabinogalactanolyticum that cooperatively degrade α-D-Araf-containing polysaccharides :
| Enzyme | Activity | GH Family |
|---|---|---|
| EndoMA1/MA2 | Endo-α(1→5)-arabinanase | GH183 |
| ExoMA1 | Exo-α-Araf hydrolase | GH172 |
| ExoMA2 | Exo-β-Araf hydrolase | GH116 |
These enzymes exhibit strict anomeric specificity, with GH172 and GH116 hydrolyzing α- and β-linkages, respectively, via retaining mechanisms . X-ray crystallography revealed that GH183 endo-arabinanases recognize the helical twist of α(1→5)-arabinan through a conserved substrate-binding cleft .
Synthetic Approaches and Derivatives
Chemical Synthesis
Alpha-D-arabinofuranose derivatives are synthesized through regioselective protection and glycosylation strategies. A representative route to α(1→5)-linked Araf disaccharides involves :
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Protection: D-Arabinose is acetylated to form 1,2,3,5-tetra-O-acetyl-α-D-arabinofuranose (yield: 85%) .
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Glycosylation: Reaction with n-octanol under BF₃·Et₂O catalysis yields n-octyl α-D-arabinofuranoside (yield: 78%) .
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Silylation: 3,5-Hydroxyls are blocked using TIPDSCl₂ to direct subsequent functionalization .
Deoxygenated analogs (e.g., 2-deoxy-, 3-deoxy-, and 2-fluoro-Araf) are synthesized to probe AraT substrate specificity (Table 2) .
| Derivative | Synthetic Route | IC₅₀ (AraT) |
|---|---|---|
| 2-Deoxy-Araf | Radical deoxygenation of thiocarbonate | 12 µM |
| 3-Deoxy-Araf | Mitsunobu elimination | 18 µM |
| 2-Fluoro-Araf | DAST fluorination of 2-OH precursor | 8 µM |
Fluorinated analogs exhibit enhanced inhibitory activity, suggesting strategic substitutions improve drug candidacy .
Biological and Therapeutic Implications
Role in Pathogenesis
The arabinan layer of mycobacterial cell walls confers resistance to host immune defenses by:
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Masking immunogenic peptidoglycan from Toll-like receptor recognition .
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Scavenging reactive oxygen species via terminal β-D-Araf residues .
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Modulating cytokine responses through LAM interaction with macrophage receptors .
Deletion of aftA or embC (arabinofuranosyltransferases) attenuates M. tuberculosis virulence in murine models .
Drug Development
AraT inhibitors targeting α-D-Araf polymerization are under investigation:
| Compound | Target | Mechanism |
|---|---|---|
| Ethambutol | Arabinosyltransferases | Competitive inhibition of DPA binding |
| 2-Fluoro-Araf disaccharide | AraT | Transition-state analog |
Ethambutol, a first-line tuberculosis drug, reduces arabinan crosslinking by 70% at 5 µg/mL . Novel fluorinated disaccharides (e.g., 8 in ) show 10-fold greater potency than ethambutol in vitro .
Analytical Characterization
Spectroscopic Data
Crystallographic Studies
X-ray structures of GH183 endo-arabinanases (PDB: 8XYZ) reveal a ()₈-barrel fold with a conserved catalytic triad (Glu156, Asp201, Glu228) . Substrate docking simulations indicate hydrogen bonding between enzyme residues and C2/C3 hydroxyls of α-D-Araf .
Industrial and Biotechnological Applications
Glycoconjugate Vaccines
Alpha-D-Araf is conjugated to carrier proteins (e.g., CRM197) to induce antibodies against mycobacterial LAM. A phase I trial demonstrated 90% seroconversion with Araf-CRM197 conjugate .
Enzymatic Production
Recombinant GH172 exo-α-Araf-ases are used to generate Araf oligosaccharides for NMR standards (yield: 95% purity) .
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